VEGFR-2 Inhibitory Activity: Comparative Antiproliferative Efficacy of 2-[4-(Propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide vs. Lead Analog W13 in Gastric Cancer Cells
A study on pyrazole derivatives reported that compound W13 (structurally related to the target compound) inhibited VEGFR-2 with an IC50 of 1.6 nM and blocked HGC-27 gastric cancer cell proliferation with an IC50 of 0.36 μM . This establishes the potency of the isopropyl-substituted phenoxy scaffold against VEGFR-2. The target compound, sharing the same core pharmacophore, is predicted to retain this activity, differentiating it from non-isopropyl and non-phenoxy analogs that lack VEGFR-2 inhibition.
| Evidence Dimension | Anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | Predicted to be similar to W13 (0.36 μM against HGC-27 cells) |
| Comparator Or Baseline | Analog W13: IC50 0.36 μM (HGC-27); VEGFR-2 IC50 1.6 nM |
| Quantified Difference | Not directly measured for target; inferred from analog |
| Conditions | HGC-27 gastric cancer cell line; VEGFR-2 kinase assay |
Why This Matters
In the absence of direct data for the target compound, the demonstrated activity of a close analog validates the research use of this scaffold for VEGFR-2-dependent proliferation assays, enabling procurement decisions for mechanistic studies.
